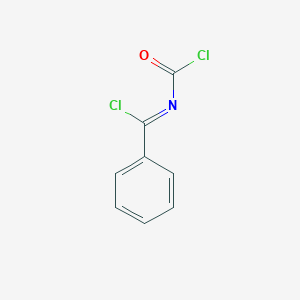

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

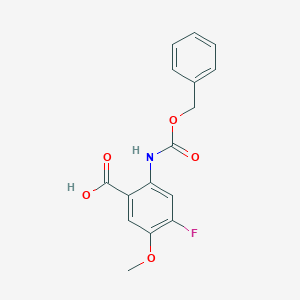

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Iodobenzene Dichloride/Zinc Chloride-Mediated Synthesis

This research demonstrates the synthesis of N-alkoxyindole-3-carbonitriles via intramolecular heterocyclization, mediated by iodobenzene dichloride/zinc chloride. The process involves the formation of a nitrenium cation through a chlorination and dechlorination process, indicating the utility of chlorination agents in complex organic syntheses (Zhongxiang Yun et al., 2018).

Synthesis and Characterization of Aryl-Substituted Imino-N-Heterocyclic Carbene

This study presents the synthesis of a novel imino-N-heterocyclic carbene, highlighting the role of activated imidoyl chloride in the preparation of complex ligands for metal coordination. This research could provide insights into the use of chlorinated intermediates in the development of catalysts and material science applications (T. Larocque et al., 2011).

Adsorption Properties of Modified Activated Carbon

This work investigates the enhanced adsorption capabilities of vetiver grass-based activated carbon, modified with zirconium chloride, for the removal of phosphate and nitrate from wastewater. The study demonstrates the significance of chloride compounds in the modification of adsorbents for environmental cleanup applications (Jianmin Li et al., 2020).

Methylene Blue Adsorption Using Zinc Chloride Activated Carbon

Here, the study explores the use of zinc chloride for the activation of waste paper-based carbon, achieving high adsorption efficiency for methylene blue. This research illustrates the potential of chloride-activated carbon materials in water purification technologies (X. Tang et al., 2021).

Ultrasound-Assisted Removal of Dyes Using ZnS:Cu Nanoparticles

The research focuses on the removal of Auramine-O dye using ZnS:Cu nanoparticles loaded on activated carbon, demonstrating the role of chloride ions in enhancing adsorption processes. This study provides insights into the application of chloride in the development of efficient adsorbents for dye removal from aqueous solutions (Arash Asfaram et al., 2015).

Propriétés

IUPAC Name |

(Z)-N-carbonochloridoylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7(11-8(10)12)6-4-2-1-3-5-6/h1-5H/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOGZKXUFZFEW-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=O)Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide](/img/structure/B2817681.png)

![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)